molecular formula C14H11N3O2S B1415385 Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 1092325-50-2

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No. B1415385
CAS RN: 1092325-50-2
M. Wt: 285.32 g/mol
InChI Key: AMQVFSSHASRAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-b]pyridine is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. Thiazolo[4,5-b]pyridine derivatives have been studied for their wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives often involves the reaction of hydrazonoyl halides with other compounds . The specific synthesis process can vary depending on the desired derivative.


Molecular Structure Analysis

The molecular structure of thiazolo[4,5-b]pyridine derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

Thiazolo[4,5-b]pyridine derivatives can undergo various chemical reactions. For example, they can react with hydrazonoyl halides to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-b]pyridine derivatives can be analyzed using techniques such as infrared spectroscopy and NMR .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine derivatives can vary depending on the specific derivative and its biological target. Some derivatives have been studied for their inhibitory activity against enzymes like phosphoinositide 3-kinase .

Future Directions

Thiazolo[4,5-b]pyridine derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-13(18)9-7-10(8-5-3-2-4-6-8)16-12-11(9)20-14(15)17-12/h2-7H,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQVFSSHASRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 2
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 3
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 5
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Reactant of Route 6
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.